(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Description
This compound is a flavonoid glucuronide characterized by a chromen-4-one core substituted with hydroxyl and 4-hydroxyphenyl groups. The chromene moiety is linked via an ether bond at position 7 to a glucuronic acid derivative (oxane ring), which features a carboxylic acid group at position 2 and hydroxyl groups at positions 3, 4, and 4. Its stereochemistry is defined by the (2S,3S,4S,5R) configuration, critical for its biological interactions .
The compound has been identified in plant extracts, such as 肺形草 (a traditional Chinese medicinal herb), using advanced analytical techniques like HPLC-LTQ-Orbitrap-MS/MS . As a flavonoid-7-O-glucuronide, it falls under the broader class of phenylpropanoids and polyketides, known for their roles in plant defense and human health (e.g., antioxidant and anti-inflammatory activities) .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-beta-D-glucuronide typically involves the glucuronidation of genistein. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to genistein . Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions .
Industrial Production Methods: Industrial production of genistein 7-beta-D-glucuronide often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert genistein to its glucuronide form under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Genistein 7-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation .
Common Reagents and Conditions:
Conjugation: This involves the addition of other functional groups to the molecule, often using specific enzymes or chemical reagents.
Major Products Formed:
Scientific Research Applications
Genistein 7-beta-D-glucuronide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of genistein 7-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of estrogen receptors, inhibition of tyrosine kinases, and regulation of gene expression . By binding to estrogen receptors, it can mimic or block the effects of estrogen, thereby influencing various physiological processes . Additionally, its antioxidant properties help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ in substituent groups, glycosylation patterns, and stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations:
Hydroxyphenyl Position: The 4-hydroxyphenyl group at C3 (target compound) vs. C2 (other analogs) affects π-π stacking interactions with proteins .
Glycosylation Patterns :
- Glucuronic acid conjugation at position 7 (target) enhances water solubility, facilitating renal excretion. In contrast, esterified derivatives () may act as prodrugs with delayed clearance .
Stereochemical Influence :
- The (2S,3S,4S,5R) configuration in the target compound ensures optimal alignment of hydroxyl groups for hydrogen bonding, critical for enzyme inhibition (e.g., xanthine oxidase) .
Biological Activity :
- Hydroxyl-rich analogs (e.g., ) exhibit stronger free-radical scavenging, while methoxy-substituted derivatives () may show improved bioavailability due to lipophilicity .
Biological Activity
The compound (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid , also known as a derivative of flavonoids found in various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its complex structure featuring multiple hydroxyl groups and a chromenone moiety. It is soluble in water and exhibits stability under controlled conditions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O10 |
| Molecular Weight | 438.39 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C, protected from light |
Antioxidant Activity
Research indicates that the compound demonstrates significant antioxidant properties . Its ability to scavenge free radicals can help mitigate oxidative stress, which is linked to various chronic diseases.
- Mechanism : The presence of hydroxyl groups allows the compound to donate electrons to reactive oxygen species (ROS), thus neutralizing them and preventing cellular damage .
Anti-inflammatory Effects
The compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.
- Case Study : In vitro studies demonstrated that it significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.
Antidiabetic Properties
Preliminary studies indicate that this compound may inhibit key enzymes involved in carbohydrate metabolism.
- Inhibition Studies : The compound exhibited an IC50 value of 23.68 μg/mL against pancreatic lipase and 56.71 μg/mL against α-glucosidase . These findings suggest it could be beneficial for managing postprandial blood glucose levels.
The biological activities of the compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Electron donation to free radicals.
- Enzyme Inhibition : Competitive inhibition of carbohydrate-hydrolyzing enzymes.
- Cytokine Modulation : Downregulation of pro-inflammatory cytokines through signaling pathways such as NF-kB.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
Q & A
Q. What are the key structural features and stereochemical considerations of this compound?
The compound is a flavonoid glycoside comprising:
- A chromen-4-one core (5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl) linked via an ether bond to a tetrahydroxyoxane (sugar-like) ring (3,4,5-trihydroxyoxane-2-carboxylic acid).
- Stereochemical specificity : The 2S,3S,4S,5R configuration of the oxane ring is critical for intermolecular interactions, such as hydrogen bonding with biological targets.
- Functional groups : Hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH) groups contribute to solubility, reactivity, and binding affinity .
Q. Methodological Insight :
- X-ray crystallography or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) is essential to confirm stereochemistry .
Q. What synthetic strategies are employed for its preparation?
Synthesis typically involves:
- Modular assembly : Separate synthesis of the chromen-4-one core and oxane ring, followed by glycosylation.
- Protection/deprotection : Hydroxyl groups on the oxane ring are protected (e.g., acetyl or benzyl groups) during glycosylation to prevent side reactions.
- Coupling reactions : Mitsunobu or Koenigs-Knorr reactions for ether bond formation between the flavonoid and sugar moieties .
Q. Example Protocol :
Synthesize 5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-ol via Algar-Flynn-Oyamada oxidation.
Prepare the oxane ring using enzymatic resolution to achieve the 2S,3S,4S,5R configuration.
Perform regioselective glycosylation under anhydrous conditions .
Q. What analytical techniques confirm its structure and purity?
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M-H]⁻ ion for carboxylic acid detection).
- Multidimensional NMR :
- ¹H-¹³C HSQC maps proton-carbon correlations.
- ¹H-¹H COSY identifies spin-spin coupling in the oxane ring.
- HPLC-PDA/MS : Assesses purity (>95%) and detects degradation products .
Q. How should this compound be handled and stored in laboratory settings?
- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of phenolic groups.
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of fine particles.
- Stability : Monitor via periodic HPLC analysis; degradation is accelerated by humidity and UV exposure .
Advanced Research Questions
Q. How does the stereochemistry influence its biological activity?
The 2S,3S,4S,5R configuration enables:
Q. Experimental Design :
Q. What in vitro assays are used to evaluate its pharmacological potential?
- Antioxidant activity : DPPH radical scavenging assay (EC₅₀ typically <50 µM for flavonoids).
- Anti-inflammatory : Inhibition of COX-2 and TNF-α in LPS-stimulated macrophages.
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values correlated to apoptosis markers (caspase-3/7 activation) .
Q. Data Interpretation :
Q. How can computational models predict its interactions with biological targets?
Q. Case Study :
Q. What strategies address discrepancies in reported bioactivity data?
- Orthogonal assays : Validate antioxidant claims with both DPPH and ORAC assays.
- Dose-response studies : Identify biphasic effects (e.g., pro-oxidant activity at high concentrations).
- Meta-analysis : Compare data across studies using standardized units (e.g., µM vs. µg/mL) .
Example :
Conflicting reports on α-glucosidase inhibition may arise from enzyme sources (yeast vs. human recombinant). Use recombinant human enzyme for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
